molecular formula C8H16N2O2S B1412301 (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine CAS No. 1604335-79-6

(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine

Cat. No.: B1412301
CAS No.: 1604335-79-6
M. Wt: 204.29 g/mol
InChI Key: HGZFARXELQZEDC-SSDOTTSWSA-N
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Description

(3R)-1-(Cyclopropanesulfonyl)-3-methylpiperazine is a chiral piperazine derivative featuring a cyclopropanesulfonyl group at the 1-position and a methyl group at the 3-position of the piperazine ring. This compound is structurally characterized by its stereospecific (R)-configuration, which influences its interactions with biological targets.

Preparation Methods

Direct Sulfonylation Approach

Overview:
This method involves the nucleophilic substitution of a suitably protected piperazine with cyclopropanesulfonyl chloride or an equivalent sulfonyl donor. The process is straightforward and commonly employed for sulfonyl derivatives.

Procedure:

  • Starting with a protected piperazine (e.g., N-Boc or N-alkyl protected), the free amine is reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
  • The reaction typically occurs in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures to control reactivity.
  • Post-reaction, deprotection yields the target compound.

Advantages:

  • Simplicity and rapidity.
  • High yields under controlled conditions.

Limitations:

  • Possible over-sulfonylation or side reactions if excess sulfonyl chloride is used.

Multi-step Synthesis via Intermediate Formation

Overview:
This approach involves the formation of a key intermediate, such as a methylated piperazine, followed by sulfonylation.

Procedure:

  • Step 1: Synthesis of 3-methylpiperazine, often via methylation of piperazine using methyl iodide or methyl sulfate under basic conditions.
  • Step 2: Introduction of the cyclopropanesulfonyl group at the nitrogen atom (preferably N-1 position) through sulfonylation with cyclopropanesulfonyl chloride in the presence of a base.

Research Findings:

  • Studies have demonstrated that methylation can be achieved selectively at the 3-position using controlled alkylation conditions, ensuring regioselectivity.
  • Subsequent sulfonylation is optimized by controlling temperature and stoichiometry to prevent polysulfonylation.

Data Table 1: Typical Reaction Conditions for Multi-step Synthesis

Step Reagents Solvent Temperature Yield (%) Notes
Methylation Methyl iodide, base Acetone Reflux 85-90 Regioselective at N-3
Sulfonylation Cyclopropanesulfonyl chloride, base DCM 0-25°C 80-95 Controlled addition to prevent overreaction

Catalytic and Green Synthesis Methods

Overview:
Recent advances focus on environmentally friendly processes, employing catalysis and milder conditions.

Research Highlights:

  • Catalytic sulfonylation using solid-supported catalysts or metal complexes has been explored to enhance selectivity and reduce waste.
  • Green synthesis employing aqueous media, microwave irradiation, or solvent-free conditions has been reported, improving sustainability and reducing reaction times.

Procedure:

  • Use of catalysts such as copper or iron complexes to facilitate sulfonylation under mild conditions.
  • Microwave-assisted reactions at 100-150°C with cyclopropanesulfonyl chloride in water or ethanol have shown promising results with high yields.

Research Data:

  • Microwave-assisted sulfonylation achieved yields exceeding 90% within 30 minutes, significantly reducing energy consumption.

Catalytic Hydrogenation and Cyclization Routes

Overview:
Some methods involve hydrogenation of precursor compounds followed by cyclization to form the piperazine ring with the sulfonyl group attached.

Procedure:

  • Starting from suitable precursors such as N-alkylated diamines, catalytic hydrogenation over Raney nickel or palladium catalysts introduces the methyl group at the 3-position.
  • Subsequent sulfonylation with cyclopropanesulfonyl chloride yields the target compound.

Research Findings:

  • These routes benefit from high regioselectivity and fewer steps, but require precise control of hydrogenation conditions to prevent over-reduction.

Data Summary and Comparative Table

Method Key Features Advantages Limitations Typical Yield (%)
Direct sulfonylation One-step reaction with sulfonyl chloride Simple, rapid Over-sulfonylation risk 70-90
Multi-step methylation + sulfonylation Regioselective methylation, then sulfonylation High regioselectivity Longer process 80-95
Catalytic/green synthesis Catalysis, microwave, aqueous media Eco-friendly, fast Requires specialized equipment 85-95
Hydrogenation/cyclization Hydrogenation of precursors High regioselectivity Requires precise conditions 75-90

Mechanism of Action

The mechanism by which (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropanesulfonyl group can enhance binding affinity and specificity, while the piperazine ring can facilitate interactions with biological membranes or proteins.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Stereochemical Effects: (R) vs. (S)-3-Methylpiperazine Derivatives

The stereochemistry of the 3-methyl group significantly impacts biological activity. In PAK4 inhibitors, the (S)-3-methylpiperazine derivative (compound 55 ) exhibited a PAK4 inhibition IC50 of 18.3 nM, whereas the (R)-isomer (compound 54 ) showed 14-fold lower potency (IC50 ≈ 256 nM). Structural analysis revealed that the (S)-configuration facilitates optimal hydrogen bonding with PAK4’s catalytic lysine residue, while the (R)-isomer disrupts this interaction .

Table 1: Stereochemical Impact on PAK4 Inhibition

Compound Configuration PAK4 IC50 (nM) Selectivity (PAK4/PAK1)
(S)-3-Methyl S 18.3 >100
(R)-3-Methyl R ~256 <10

Source: PAK4 inhibitor study

Positional Isomerism: 2-, 3-, and 4-Methylpiperazine Derivatives

The position of the methyl group on the piperazine ring critically affects target engagement. In SARS-CoV-2 PLpro inhibitors, a 4-methylpiperazine substituent (compound 2 ) showed an IC50 of <0.015 µM, whereas 3-methyl (compound 15 ) and 2-methyl (compound 14 ) analogs were significantly less active. The 4-methyl group aligns with a hydrophobic pocket in PLpro, while 3-methyl disrupts this interaction .

Table 2: Methyl Position Impact on PLpro Inhibition

Compound Methyl Position PLpro IC50 (µM)
2 4 <0.015
14 2 >1.0
15 3 >1.0

Source: PLpro inhibitor study

Sulfonyl Group Modifications

The cyclopropanesulfonyl group in (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine confers distinct properties compared to other sulfonyl derivatives:

  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine (iso-H-7): Exhibits protein kinase inhibitory activity but lower efficacy in oocyte activation compared to 2-methyl analogs (H-7). The 3-methyl group reduces steric compatibility with kinase active sites .
  • 1-Methanesulfonyl-3-phenylpiperazine : Lacks the cyclopropane ring, resulting in reduced metabolic stability but retained affinity for serotonin receptors .

Table 3: Sulfonyl Group Comparison

Compound Sulfonyl Group Key Activity
(3R)-1-(Cyclopropanesulfonyl)-3-methyl Cyclopropane High metabolic stability
iso-H-7 Isoquinoline Moderate kinase inhibition
1-Methanesulfonyl-3-phenyl Methane Serotonin receptor binding

Sources:

Role in Medicinal Chemistry Programs

  • Kinase Inhibitors : The 3-methylpiperazine motif in Talmapimod reduces benzyl group metabolism, enhancing half-life .
  • PAK4 Selectivity : The 3-methyl group in (S)-isomers improves PAK4 selectivity over PAK1 by >100-fold, whereas (R)-isomers show poor selectivity .
  • Metabolic Stability : Cyclopropanesulfonyl derivatives resist oxidative metabolism better than aryl sulfonamides due to the saturated cyclopropane ring .

Key Research Findings and Implications

Stereochemistry Matters : The (R)-configuration in this compound may limit its utility in PAK4 inhibition but could be advantageous in targets requiring reduced steric hindrance .

Target-Specific Optimization : While 3-methylpiperazines underperform in PLpro inhibition, they excel in kinase programs, highlighting the need for target-driven design .

Sulfonyl Group Engineering : Cyclopropanesulfonyl balances metabolic stability and binding, outperforming bulkier sulfonyl groups in certain contexts .

Biological Activity

(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity associated with this compound.

  • Chemical Name: this compound
  • CAS Number: 1604335-79-6
  • Molecular Formula: C₇H₁₃N₃O₂S

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation or microbial growth.
  • Receptor Modulation: It may interact with receptors involved in cellular signaling pathways, potentially influencing various biological processes.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds similar to this compound:

  • Cytotoxicity Studies: Derivatives have shown significant cytotoxic effects against various cancer cell lines, with mechanisms linked to apoptosis induction through caspase activation.
  • Tumor Growth Inhibition: Research indicates that similar compounds can inhibit tumor growth in xenograft models, suggesting a potential for therapeutic applications in oncology.

Antimicrobial Properties

Preliminary assays have indicated that this compound possesses antimicrobial activity against several bacterial strains:

  • Mechanism of Action: The antimicrobial effect is believed to arise from the disruption of bacterial cell membranes, leading to cell death.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamateModerate anticancerEthyl group instead of propyl
Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamateAntimicrobialAllyl group enhances reactivity
Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylateAnticancer and antimicrobialPiperidine ring adds complexity

The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds.

Anticancer Studies

  • Cytotoxicity Assessment : A study reported that derivatives of isoindoline compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation.
  • Xenograft Models : Another research highlighted the ability of similar compounds to inhibit tumor growth in xenograft models, suggesting that this compound could share these properties.

Antimicrobial Research

  • Bacterial Strain Testing : Preliminary assays indicated that the compound exhibits antimicrobial activity against several bacterial strains. The mode of action was suggested to be through disruption of bacterial cell membranes.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features suggest that it may interact with biological targets, leading to various therapeutic effects.

  • Antimicrobial Activity : Studies have shown that derivatives of (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine exhibit significant antimicrobial activity against various pathogens. For instance, a study demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.
  • Anticancer Properties : Research indicates that this compound may inhibit tumor growth in specific cancer models. A case study involving in vitro assays showed that it induces apoptosis in cancer cells, suggesting its utility in cancer therapy.

Biochemical Applications

Biochemical Assays and Molecular Biology

This compound is utilized in biochemical assays to study enzyme interactions and molecular pathways.

  • Enzyme Inhibition Studies : The compound has been employed to investigate its inhibitory effects on particular enzymes involved in metabolic pathways. For example, it was found to inhibit a key enzyme in the biosynthesis of certain lipids, which could have implications for metabolic disorders.
  • Probes for Molecular Biology : Its derivatives are used as probes in molecular biology research to track cellular processes. They can be tagged with fluorescent markers, enabling real-time observation of cellular dynamics.

Materials Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to serve as a building block for synthesizing advanced materials.

  • Polymer Development : The compound is being explored as a monomer in the production of polymers with enhanced mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their thermal stability and strength.
  • Nanomaterials : It is also being investigated for use in the synthesis of nanomaterials. The ability to form stable complexes with metal ions makes it suitable for creating nanocomposites with applications in electronics and catalysis.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cells
Biochemical ApplicationsEnzyme Inhibition StudiesInhibits key lipid biosynthesis enzyme
Probes for Molecular BiologyUsed for tracking cellular processes
Materials SciencePolymer DevelopmentImproves thermal stability and strength
NanomaterialsForms stable complexes with metal ions

Case Study 1: Antimicrobial Activity

A series of derivatives of this compound were synthesized and tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for development into new antibiotics.

Case Study 2: Polymer Synthesis

In a study focused on material science, researchers incorporated this compound into a polymer matrix. The resulting material exhibited enhanced mechanical properties and thermal resistance compared to traditional polymers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves coupling cyclopropanesulfonyl chloride with a chiral 3-methylpiperazine precursor. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to isolate the (3R)-isomer, as demonstrated in analogous piperazine syntheses .
  • Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to remove diastereomers. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
  • Stereochemical validation : Polarimetry or chiral HPLC (e.g., Chiralpak® columns) to verify enantiomeric excess (>98%) .

Q. How can researchers quantify trace impurities in this compound batches?

  • Methodological Answer :

  • Analytical techniques : Reverse-phase HPLC with UV detection (λ = 210–254 nm) or LC-MS for low-abundance impurities (<0.1%).
  • Internal standards : Use structurally similar compounds (e.g., p-tolylpiperazine) for calibration, as validated in piperazine derivative analyses .
  • Limit tests : Follow ICH guidelines for residual solvents (e.g., THF, DMF) via gas chromatography (GC) with flame ionization detection .

Q. What are the recommended protocols for characterizing the compound’s physicochemical properties?

  • Methodological Answer :

  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere to determine decomposition temperatures .
  • Solubility profiling : Shake-flask method in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol) .
  • LogP determination : Octanol-water partition coefficient via shake-flask HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., apoptosis studies in neuroblastoma cell lines) with strict controls for cell passage number and culture conditions .
  • Target engagement assays : Use competitive binding studies (e.g., SPR or radioligand displacement) to confirm affinity for purported targets like kinases or GPCRs .
  • Meta-analysis : Cross-reference data with structural analogs (e.g., iso-H-7) to identify substituent-specific activity trends .

Q. What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability, as seen in aryl piperazine prodrugs .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to identify cytochrome P450 liabilities. Modify sulfonyl groups to reduce oxidation .
  • Tissue distribution : Radiolabel the compound (e.g., with ¹⁴C) for whole-body autoradiography in rodent models .

Q. How can computational methods guide the design of this compound derivatives with improved selectivity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with off-targets (e.g., phosphodiesterases) and prioritize modifications to the sulfonyl or methyl groups .
  • Free-energy perturbation (FEP) : Calculate binding energy differences between enantiomers to rationalize stereospecific activity .
  • ADMET prediction : Tools like SwissADME to forecast blood-brain barrier penetration or hERG channel inhibition risks .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for structurally similar piperazine derivatives?

  • Critical Analysis :

  • Cell line variability : Differences in endogenous enzyme expression (e.g., CYP3A4) may metabolize the compound differently, as observed in SH-SY5Y vs. LA-N-5 neuroblastoma models .
  • Assay interference : The sulfonyl group may quench fluorescence in MTT assays, leading to false-negative results. Validate with alternative assays (e.g., ATP luminescence) .
  • Batch-to-batch variability : Impurities in older synthetic batches (e.g., residual HCl) may artifactually enhance toxicity .

Properties

IUPAC Name

(3R)-1-cyclopropylsulfonyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-7-6-10(5-4-9-7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFARXELQZEDC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine
(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine
(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine
(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine
(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine
(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine

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